molecular formula C15H12N2O3 B189952 Carbamazepin-diol CAS No. 104839-39-6

Carbamazepin-diol

Katalognummer: B189952
CAS-Nummer: 104839-39-6
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroxybenzobbenzazepine-11-carboxamide is a versatile chemical compound with a unique structure that holds immense potential in scientific research. This compound is known for its applications in various fields, including drug development and materials science.

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxybenzobbenzazepine-11-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

Target of Action

Carbamazepine-diol, also known as AGN-PC-0MY3RL or 5,6-Dihydroxybenzobbenzazepine-11-carboxamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

Carbamazepine-diol binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby reducing the hyperexcitability of neurons . Additionally, carbamazepine-diol has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .

Biochemical Pathways

Carbamazepine-diol affects several biochemical pathways. It is metabolized in the liver, primarily by the CYP3A4 enzyme, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . Carbamazepine-10,11-epoxide is then metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .

Pharmacokinetics

Carbamazepine-diol exhibits several important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral ingestion, it is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and it is approximately 75% bound to plasma proteins . Carbamazepine-diol is extensively metabolized in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged carbamazepine in urine .

Result of Action

The molecular and cellular effects of carbamazepine-diol’s action include the prevention of repetitive and sustained firing of an action potential . This reduces the hyperexcitability of neurons, which is a key factor in conditions such as epilepsy .

Action Environment

Both genetic and environmental factors shape the pharmacokinetics and pharmacodynamics of carbamazepine-diol . For instance, the clearance of carbamazepine can increase threefold within several weeks of starting therapy due to autoinduction, often requiring an upward dosage adjustment . Furthermore, factors such as age, body weight, dosing regimen, and co-medication can influence the pharmacokinetics of carbamazepine-diol .

Biochemische Analyse

Biochemical Properties

Carbamazepine-diol plays a role in biochemical reactions as a metabolite of carbamazepine . It is produced through the enzymatic hydrolysis of the epoxide group in carbamazepine-10,11-epoxide. The enzymes involved in this process include CYP3A4, CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 .

Cellular Effects

It is known that carbamazepine, the parent compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that Carbamazepine-diol may have similar effects.

Molecular Mechanism

It is known that carbamazepine, the parent compound, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Carbamazepine, the parent compound, is known to undergo autoinduction, meaning its clearance can increase threefold within several weeks of starting therapy .

Dosage Effects in Animal Models

Studies on carbamazepine, the parent compound, have shown that it can reduce white and red blood cells at certain doses .

Metabolic Pathways

Carbamazepine-diol is involved in the metabolic pathways of carbamazepine. It is produced through the enzymatic hydrolysis of the epoxide group in carbamazepine-10,11-epoxide. The enzymes involved in this process include CYP3A4, CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 .

Transport and Distribution

It is known that carbamazepine, the parent compound, is rapidly absorbed with a bioavailability of 75–85% after oral ingestion .

Subcellular Localization

It is known that carbamazepine, the parent compound, is extensively metabolized in the liver .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxybenzobbenzazepine-11-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydroxybenzobbenzazepine-11-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 10,11-Dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide
  • 5-oxo-6H-benzobbenzazepine-11-carboxamide
  • Oxcarbazepine

Uniqueness

5,6-Dihydroxybenzobbenzazepine-11-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide, also known as carbamazepine-diol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide is derived from the benzazepine class of compounds. Its structure includes a benzene ring fused to a seven-membered azepine ring, with hydroxyl and carboxamide functional groups that contribute to its biological activity. The compound's molecular formula is C15H13N3O2C_{15}H_{13}N_3O_2 and it exhibits properties typical of polyphenolic compounds.

The primary mechanism of action for 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide involves the modulation of voltage-gated sodium channels . The compound preferentially binds to these channels in their inactive conformation, which is critical for its effects on neuronal excitability and potential anticonvulsant activity.

Biochemical Pathways

  • Metabolism : The compound is metabolized in the liver primarily by the CYP3A4 enzyme, leading to the formation of active metabolites such as carbamazepine-10,11-epoxide.
  • Pharmacokinetics : Following oral administration, it demonstrates rapid absorption with a bioavailability ranging from 75% to 85%.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF-74.52

The compound exhibited a significantly lower IC50 compared to standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity. The mechanisms underlying this activity include:

  • Induction of apoptosis as evidenced by annexin V-FITC assays.
  • Inhibition of EGFR signaling pathways.
  • Disruption of mitochondrial function through modulation of Bax and Bcl-2 proteins .

Neuroprotective Effects

In addition to its anticancer properties, 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has shown potential neuroprotective effects. It has been studied for its ability to reduce neuronal excitability and prevent seizures in animal models, suggesting utility in treating epilepsy and other neurological disorders.

Case Studies

A notable case study involved the administration of carbamazepine-diol in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency without major adverse effects, supporting its therapeutic potential in clinical settings .

Safety and Toxicity

While 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has demonstrated promising biological activities, safety profiles must be considered. Reports indicate that while serious adverse reactions are rare, they can include hypersensitivity reactions and dermatologic issues similar to those observed with other benzazepines .

Eigenschaften

IUPAC Name

5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435010
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104839-39-6
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the relationship between Carbamazepine-diol and Carbamazepine in the context of epilepsy treatment?

A1: Carbamazepine-diol is the primary metabolite of the antiepileptic drug Carbamazepine. [, , ] While Carbamazepine itself exerts anticonvulsant effects, Carbamazepine-diol also possesses some pharmacological activity. [, , ] Understanding the formation and clearance of Carbamazepine-diol is crucial for optimizing Carbamazepine therapy in epileptic patients. [, , ]

Q2: How does the co-administration of Valproic Acid affect Carbamazepine-diol levels in epileptic patients?

A2: Research suggests that Valproic Acid, another commonly used antiepileptic drug, can significantly alter the pharmacokinetic profile of Carbamazepine. [, ] Specifically, co-administration of Valproic Acid has been shown to increase Carbamazepine-diol plasma concentrations, even when Carbamazepine levels remain unchanged. [, ] While initially attributed to selective inhibition of epoxide hydrolase, the mechanism appears to involve multiple metabolic pathways, potentially including glucuronidation. [, , ]

Q3: Is there an age-dependent aspect to the interaction between Carbamazepine, Carbamazepine-diol, and Valproic Acid?

A3: Yes, studies indicate a pronounced age dependency in how Valproic Acid modulates Carbamazepine metabolism. [] The impact of Valproic Acid on Carbamazepine-diol levels appears most significant in pediatric patients compared to adults. [] This highlights the importance of considering age when evaluating drug interactions and individualizing treatment regimens, particularly in pediatric epilepsy management.

Q4: How do researchers quantify and analyze Carbamazepine, Carbamazepine-epoxide, and Carbamazepine-diol in biological samples?

A4: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Carbamazepine, its active metabolite Carbamazepine-epoxide, and its primary metabolite Carbamazepine-diol in biological samples like plasma. [, , ] This method allows for the simultaneous measurement of these compounds, enabling researchers to investigate their pharmacokinetic profiles and metabolic interactions.

Q5: What are the implications of Carbamazepine's induction of hepatic cytochromes P450 for its own metabolism and potential drug interactions?

A5: Studies in rats have demonstrated that Carbamazepine can induce hepatic cytochromes P450, specifically the isoforms P4502B1 and P4502B2. [] This induction can lead to increased metabolism not only of Carbamazepine itself but also of other drugs metabolized by these enzymes, potentially resulting in decreased efficacy or altered pharmacokinetic profiles. [] These findings underscore the importance of considering Carbamazepine's enzyme-inducing properties when designing combination therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.